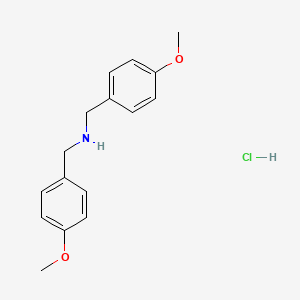
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(piperidin-1-yl)phenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(piperidin-1-yl)phenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
BenchChem offers high-quality 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(piperidin-1-yl)phenyl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(piperidin-1-yl)phenyl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cannabinoid Receptor Antagonists
This compound and its derivatives are primarily researched for their potential as cannabinoid receptor antagonists. Studies have explored their structure-activity relationships, aiming to understand how modifications to the chemical structure affect binding to the cannabinoid receptors, specifically CB1. These antagonists may have applications in treating conditions modulated by these receptors, such as obesity, addiction, and certain psychiatric disorders. For instance, modifications to the pyrazole ring and substituents at specific positions are crucial for achieving potent and selective CB1 receptor antagonistic activity (R. Lan et al., 1999).
Molecular Interaction Studies
Further research delves into the molecular interactions between such antagonists and the CB1 receptor, using methods like AM1 molecular orbital method and 3D-quantitative structure-activity relationship (QSAR) models. These studies help in understanding the ligand-receptor interactions at a molecular level, facilitating the design of more efficient receptor antagonists with potential therapeutic applications (J. Shim et al., 2002).
Antibacterial and Antitubercular Activity
Compounds with a similar structural framework have been evaluated for their antibacterial, antitubercular, and antimalarial activities. Multicomponent cyclocondensation reactions have led to the development of polyhydroquinoline scaffolds with notable activities against first-line drugs, showcasing their potential in creating new treatment options for infectious diseases (Nirav H. Sapariya et al., 2017).
Antiproliferative Agents
Another avenue of research is the synthesis of pyrazole derivatives for their antiproliferative properties. Certain compounds have demonstrated cytotoxic effects against breast cancer and leukemia cells, indicating their potential as anticancer agents. These findings highlight the role of pyrazole derivatives in inducing apoptosis in cancer cells, which could be pivotal in developing new cancer therapies (H. Ananda et al., 2017).
Fluorescent Properties
Additionally, some derivatives have been identified to possess fluorescent properties, which could be utilized in bioimaging and diagnostic applications. The ability to produce large Stokes shifts makes these compounds valuable tools in biological research and medical diagnostics (I. Odin et al., 2022).
Propriétés
IUPAC Name |
5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(4-piperidin-1-ylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c27-22(23-17-6-8-18(9-7-17)25-11-2-1-3-12-25)20-14-21(16-4-5-16)26(24-20)19-10-13-30(28,29)15-19/h6-9,14,16,19H,1-5,10-13,15H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXFCZPZEWRZPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=NN(C(=C3)C4CC4)C5CCS(=O)(=O)C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

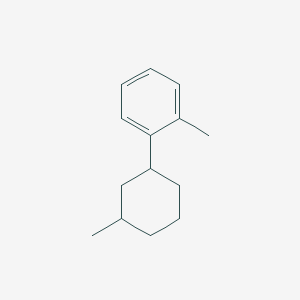
![N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide](/img/structure/B2359688.png)
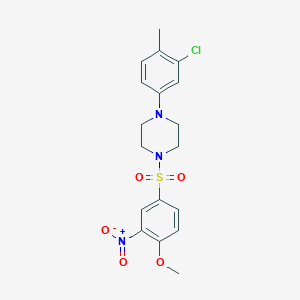
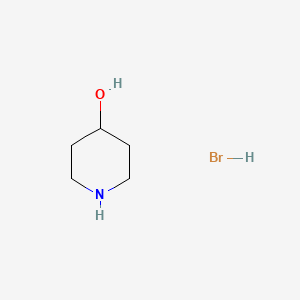

![N-(4-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359694.png)
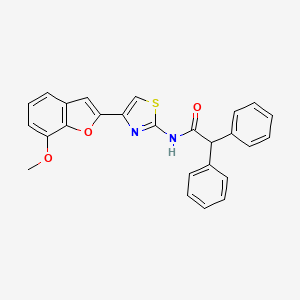
![3,4-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2359696.png)
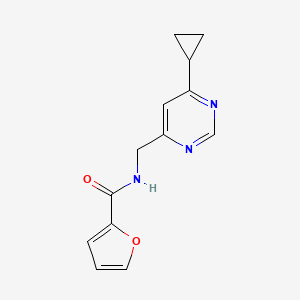
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2359702.png)
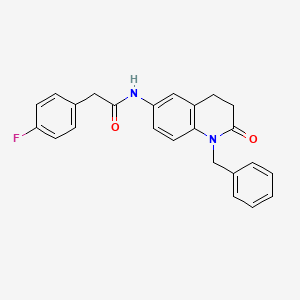
![1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2359704.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2359709.png)
